molecular formula C11H17BrClNO2S B1412621 5-(4-Bromobenzenesulfonyl)-pentylamine hydrochloride CAS No. 2206609-41-6

5-(4-Bromobenzenesulfonyl)-pentylamine hydrochloride

Cat. No.: B1412621
CAS No.: 2206609-41-6
M. Wt: 342.68 g/mol
InChI Key: OHYWXWVAHTVOTL-UHFFFAOYSA-N
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Description

5-(4-Bromobenzenesulfonyl)-pentylamine hydrochloride is a compound used in scientific research as a reagent and intermediate in the synthesis of other compounds. It has a molecular formula of C12H11BrClNO2S and a molecular weight of 348.64 g/mol .


Synthesis Analysis

The synthesis of this compound involves the use of 4-Bromobenzenesulfonyl chloride as an activating agent . This compound is used in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a sulfonyl group, which is further substituted with a pentylamine group .

Scientific Research Applications

Enzyme Inhibition Potential

5-(4-Bromobenzenesulfonyl)-pentylamine hydrochloride shows potential in enzyme inhibition studies. In a study synthesizing N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, derivatives exhibited significant acetylcholinesterase and α-glucosidase inhibitory potential. These compounds, related to this compound, demonstrated excellent potential against acetylcholinesterase, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Riaz, 2020).

Nuclear Quadrupole Resonance Studies

Nuclear quadrupole resonance (NQR) studies of compounds like p-bromobenzenesulfonyl chloride provide insights into the molecular structure and bond character in related molecules. This research is crucial for understanding the electronic environment of bromine atoms in these compounds, which can have implications for their reactivity and interaction in biological systems (Rao & Rogers, 1972).

Synthesis of Novel Therapeutic Agents

Synthesis of new series of sulfonamides derived from compounds like 4-methoxyphenethylamine, involving reactions with 4-bromobenzenesulfonyl derivatives, has been studied. These synthesized compounds, similar to this compound, show promise as therapeutic agents for diseases such as Alzheimer's due to their inhibitory effects on enzymes like acetylcholinesterase (Abbasi et al., 2018).

Safety and Hazards

The safety data sheet for 4-Bromobenzenesulfonyl chloride, a similar compound, indicates that it is hazardous. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Properties

IUPAC Name

5-(4-bromophenyl)sulfonylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S.ClH/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYWXWVAHTVOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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